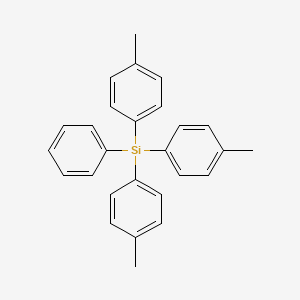

Tris(4-methylphenyl)(phenyl)silane

Description

Structure

3D Structure

Properties

CAS No. |

18870-40-1 |

|---|---|

Molecular Formula |

C27H26Si |

Molecular Weight |

378.6 g/mol |

IUPAC Name |

tris(4-methylphenyl)-phenylsilane |

InChI |

InChI=1S/C27H26Si/c1-21-9-15-25(16-10-21)28(24-7-5-4-6-8-24,26-17-11-22(2)12-18-26)27-19-13-23(3)14-20-27/h4-20H,1-3H3 |

InChI Key |

NNXUKKQEJMTDEK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C |

Origin of Product |

United States |

Synthetic Methodologies for Tris 4 Methylphenyl Phenyl Silane

Established Routes for Aryl-Substituted Silane (B1218182) Synthesis

Traditional methods for creating Si-C bonds have long relied on the reaction of organometallic compounds with silicon halides. These methods are robust and often high-yielding, forming the bedrock of organosilane chemistry.

The most conventional approach to synthesizing arylsilanes involves the use of Grignard (organomagnesium) or organolithium reagents. These powerful nucleophiles readily react with electrophilic halosilanes, such as chlorosilanes, to form new Si-C bonds. The synthesis of Tris(4-methylphenyl)(phenyl)silane can be envisioned via a stepwise addition of aryl groups.

A plausible synthetic pathway starts with a suitable phenyl-substituted halosilane, such as phenyltrichlorosilane (B1630512) (C₆H₅SiCl₃). This precursor can then be treated with three equivalents of the Grignard reagent derived from 4-bromotoluene, which is 4-methylphenylmagnesium bromide. Alternatively, 4-methylphenyllithium could be used. The strong nucleophilic character of the aryl group in these reagents facilitates the displacement of the chloride leaving groups on the silicon center.

Proposed Reaction Scheme: C₆H₅SiCl₃ + 3 (4-CH₃C₆H₄MgBr) → C₆H₅Si(C₆H₄CH₃)₃ + 3 MgBrCl

The reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to maintain the reactivity of the organometallic reagent. Careful control of stoichiometry is crucial to ensure the desired degree of substitution and prevent the formation of over- or under-arylated byproducts. A zinc-catalyzed variant of this reaction using organomagnesium reagents has also been reported to afford a broad range of functionalized tetraorganosilanes under mild conditions. organic-chemistry.org

| Parameter | Description | Typical Reagents/Conditions |

| Silicon Source | An electrophilic silane with leaving groups. | Phenyltrichlorosilane, Phenyltribromosilane |

| Arylating Agent | A strongly nucleophilic organometallic compound. | 4-methylphenylmagnesium bromide, 4-methylphenyllithium |

| Solvent | Anhydrous aprotic solvent. | Tetrahydrofuran (THF), Diethyl ether |

| Atmosphere | Inert atmosphere to prevent quenching of reagents. | Nitrogen, Argon |

Hydrosilylation is a fundamental reaction in organosilicon chemistry, involving the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as an alkene or alkyne. nih.govnih.govresearchgate.net While typically used to form alkylsilanes, variations of this process can be adapted for aryl-silicon bond formation. For synthesizing triarylsilanes, a related process, dehydrogenative silylation of arenes, can be employed, although direct hydrosilylation of an alkyne precursor is more common.

The reaction is most often catalyzed by transition metals, with platinum-based catalysts like Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst being the most traditional choices. nih.gov However, other noble metals including rhodium, ruthenium, and iridium have also proven effective. nih.gov The general mechanism for platinum catalysis, known as the Chalk-Harrod mechanism, involves the oxidative addition of the hydrosilane to the metal center, followed by insertion of the unsaturated substrate and subsequent reductive elimination of the product. nih.gov More recently, rhenium complexes have also been explored as catalysts for hydrosilylation reactions. nih.gov

| Catalyst Type | Common Examples | Key Features |

| Platinum-based | Speier's Catalyst, Karstedt's Catalyst | Widely used in industry, high efficiency. nih.gov |

| Rhodium-based | [RhCl(PPh₃)₃] (Wilkinson's Catalyst) | Effective for a range of substrates. nih.gov |

| Iridium-based | [IrCl(CO)(PPh₃)₂] (Vaska's Complex) | Shows catalytic activity for hydrosilylation. nih.gov |

| Rhenium-based | [(PPh₃)₂Re(O)₂I] | Tolerant of various functional groups. nih.gov |

For the specific synthesis of this compound, one could hypothetically use phenylsilane (B129415) (C₆H₅SiH₃) and couple it with a suitable tolyl-containing substrate, though this is less direct than cross-coupling methods.

Advanced Catalytic Approaches to Silicon-Carbon Bond Formation

Modern synthetic chemistry has increasingly turned to transition metal-catalyzed cross-coupling reactions to form C-C and C-heteroatom bonds with high efficiency and functional group tolerance. These methods represent a significant advance over traditional organometallic routes.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming aryl-silicon bonds. nobelprize.org Reactions such as the Suzuki, Heck, and Negishi couplings allow for the precise construction of complex molecules under relatively mild conditions. unistra.frsigmaaldrich.com The general catalytic cycle involves three key steps: oxidative addition of an organohalide to the Pd(0) catalyst, transmetalation from an organometallic reagent, and reductive elimination to form the final product and regenerate the Pd(0) catalyst. nobelprize.org

A highly relevant study showcases the synthesis of Tris(4-methoxyphenyl)phenylsilane, a close structural analog of the target compound. ui.ac.id In this work, phenylsilane (C₆H₅SiH₃) was coupled with 4-iodoanisole (B42571) in the presence of a palladium-tertiary tributylphosphine (B147548) catalyst. ui.ac.id This strategy can be directly adapted for the synthesis of this compound by substituting 4-iodoanisole with 4-iodotoluene. The reactivity of the aryl halide is a critical parameter, with aryl iodides generally being more reactive than bromides or chlorides in these catalytic cycles. youtube.com

Adapted Reaction Scheme: C₆H₅SiH₃ + 3 (4-CH₃C₆H₄I) --(Pd catalyst, Base)--> C₆H₅Si(C₆H₄CH₃)₃ + 3 HI

This reaction highlights a key advantage of modern catalysis: the use of a functionalized silane (phenylsilane) as a scaffold upon which the remaining aryl groups are constructed.

While palladium is the most prominent metal for these transformations, other transition metals have emerged as viable alternatives, sometimes offering different reactivity or cost-effectiveness.

Nickel and Copper: A dual Ni/Cu-catalyzed silylation has been developed for coupling unactivated C-O electrophiles (derived from phenols) with silyl (B83357) reagents, providing a direct route to arylsilanes. organic-chemistry.org

Iron: Iron-catalyzed methods for the silylation of (hetero)aromatic chlorides have been reported, noted for their high efficiency, broad substrate scope, and excellent functional group compatibility. organic-chemistry.org

Rhodium: Rhodium catalysts are highly effective for the hydrosilylation of alkenes and can be used to produce organosilanes with high selectivity. nih.govresearchgate.net

These alternative catalytic systems expand the synthetic chemist's toolkit, enabling the formation of Si-C bonds from a wider variety of starting materials and under diverse reaction conditions.

| Metal Catalyst | Typical Starting Materials | Key Advantages |

| Palladium | Aryl halides/triflates and organosilanes/organoborons. unistra.fr | High functional group tolerance, well-studied. sigmaaldrich.comnih.gov |

| Nickel/Copper | Phenol derivatives and silyl reagents. organic-chemistry.org | Utilizes readily available C-O electrophiles. organic-chemistry.org |

| Iron | Aryl chlorides and silyl reagents. organic-chemistry.org | Inexpensive, good for less reactive chlorides. organic-chemistry.org |

| Rhodium | Alkenes/Alkynes and hydrosilanes. nih.govresearchgate.net | High selectivity in hydrosilylation. nih.gov |

Optimization of Reaction Parameters and Yields in this compound Synthesis

Optimizing reaction conditions is critical for maximizing product yield and purity while minimizing waste and cost. The synthesis of arylsilanes via palladium catalysis is sensitive to several factors, including the choice of catalyst, ligand, base, solvent, and temperature.

A detailed study on the synthesis of the analogous compound, Tris(4-methoxyphenyl)phenylsilane, provides a clear roadmap for such optimization. ui.ac.id The researchers systematically evaluated the impact of the base, solvent, and reaction time on the palladium-catalyzed coupling of phenylsilane and 4-iodoanisole. ui.ac.id

Key Optimization Findings for Tris(4-methoxyphenyl)phenylsilane Synthesis ui.ac.id

| Parameter | Condition Tested | Observed Yield | Conclusion |

| Base | Potassium Phosphate (K₃PO₄) | Lower Yield | Less effective for this transformation. |

| Base | DABCO (1,4-diazabicyclo[2.2.2]octane) | 35% (Highest) | The optimal organic base for the reaction. |

| Solvent | Various organic solvents | - | Tetrahydrofuran (THF) was found to be the most suitable solvent. |

| Reaction Time | Varied durations | - | A prolonged reaction time of 5 days was necessary to achieve the maximum yield. |

These findings demonstrate that a careful selection of a non-nucleophilic organic base (DABCO) and an appropriate solvent (THF), coupled with sufficient reaction time, is essential to drive the catalytic cycle to completion and achieve a respectable yield of 35%. ui.ac.id Similar optimization strategies, potentially using systematic approaches like factorial design, would be directly applicable to maximizing the yield of this compound. rsc.org

Influence of Base Selection on Reaction Efficiency

The choice of base is critical in the palladium-catalyzed synthesis of triarylsilanes, as it plays a crucial role in the reaction mechanism. A study on the synthesis of tris(4-methoxyphenyl)phenylsilane investigated the efficacy of various organic and inorganic bases. ui.ac.id The results indicated that organic bases, particularly 1,4-diazabicyclo[2.2.2]octane (DABCO), provided the highest product yield. ui.ac.id The reaction was shown to be ineffective in the absence of a base. ui.ac.id

Below is a data table summarizing the influence of different bases on the product yield in the synthesis of the analogous compound, tris(4-methoxyphenyl)phenylsilane. ui.ac.id

| Base | Product Yield (%) |

| 1,4-diazabicyclo[2.2.2]octane (DABCO) | 29 |

| Quinuclidine | 20 |

| Pyridine | 15 |

| 2,6-Lutidine | 10 |

| Potassium Phosphate | 8 |

| No Base | 0 |

| Data derived from a study on a closely related compound, tris(4-methoxyphenyl)phenylsilane. ui.ac.id |

Solvent Effects on Reaction Kinetics and Product Purity

The solvent medium significantly impacts the rate and outcome of the triarylsilane synthesis. Ether-based solvents are commonly employed due to their ability to dissolve the reactants and their general lack of reactivity with the silane functional groups. ui.ac.id In the optimization study for tris(4-methoxyphenyl)phenylsilane, several ether solvents were tested. ui.ac.id Tetrahydrofuran (THF) was identified as the optimal solvent, leading to the highest product yield. ui.ac.id The use of water-free solvents is essential, as water can hydrolyze the phenylsilane starting material. ui.ac.id

The following table illustrates the effect of different ether-based solvents on the reaction yield for the synthesis of tris(4-methoxyphenyl)phenylsilane, using DABCO as the base. ui.ac.id

| Solvent | Product Yield (%) |

| Tetrahydrofuran (THF) | 29 |

| Cyclopentyl methyl ether | 25 |

| Diethyl ether | 18 |

| Data derived from a study on a closely related compound, tris(4-methoxyphenyl)phenylsilane. ui.ac.id |

Temperature and Reaction Time Optimization

Temperature and reaction duration are key parameters that must be optimized to achieve maximum conversion and minimize side product formation. The synthesis of tris(4-methoxyphenyl)phenylsilane was conducted at room temperature to avoid issues related to the volatility of the starting materials. ui.ac.id The study focused on optimizing the reaction time, revealing a progressive increase in product yield over several days. The optimal yield of 35% was achieved after a reaction time of 5 days. ui.ac.id A slight decrease in yield was observed upon extending the reaction to 6 days, suggesting that the 5-day mark represents the optimal duration for this specific reaction setup. ui.ac.id

Stereoselective Synthesis of Chiral Triarylsilanes (if applicable)

The synthesis of chiral silanes, where the silicon atom is a stereocenter, is a field of growing interest due to their potential applications in asymmetric synthesis. gvsu.edu A molecule like this compound is prochiral and could, in principle, be made into a chiral derivative if the three 4-methylphenyl groups were chemically distinct or if one was replaced by a different aryl group.

The development of methods for the stereoselective synthesis of chiral silanes has been a long-standing challenge. gvsu.edu Early methods often involved multi-step syntheses with low yields. gvsu.edu More contemporary approaches focus on single-step syntheses. For instance, the reaction of a pro-chiral silane, such as dimenthoxyphenylmethylsilane, with organolithium reagents has been shown to produce chiral silanes with good selectivity. gvsu.edu The stereochemical outcome of these reactions is influenced by the nature of the nucleophile and the reaction conditions. gvsu.edu

While the direct stereoselective synthesis of a C1-symmetric triarylsilane like this compound has not been specifically detailed in the surveyed literature, the principles of asymmetric synthesis using chiral auxiliaries or catalysts are broadly applicable. gvsu.eduresearchgate.net The dynamic stereochemistry of triarylsilanes has also been a subject of study, which is relevant for understanding the conformational behavior and potential for racemization of such chiral molecules. acs.org The creation of enantiopure triarylethanes through asymmetric arylboration suggests that similar catalytic strategies could potentially be adapted for the synthesis of chiral triarylsilanes. researchgate.net

Reaction Mechanisms and Reactivity of Tris 4 Methylphenyl Phenyl Silane

Mechanistic Investigations of Silicon-Carbon Bond Formation and Cleavage

The synthesis of tetra-arylsilanes like Tris(4-methylphenyl)(phenyl)silane typically involves the formation of silicon-carbon bonds through established organometallic routes. The Wurtz-Fittig reaction, one of the earliest methods, involves the coupling of an aryl halide, a chlorosilane, and a metal such as sodium or magnesium. scholaris.ca For instance, the reaction of a mixture of 4-chlorotoluene (B122035) and chlorobenzene (B131634) with a suitable chlorosilane in the presence of a metal could yield the target molecule. Alternatively, Grignard reagents, prepared from aryl halides and magnesium, can be reacted with chlorosilanes to form the desired Si-C bonds. scholaris.ca

The cleavage of the silicon-carbon bond in arylsilanes is a pivotal aspect of their chemistry and has been the subject of numerous mechanistic studies. scholaris.ca This cleavage can be initiated under both acidic and basic conditions. rsc.orgresearchgate.net Theoretical studies using quantum chemical calculations have been employed to predict the stability of the Si-C bond in various arylsilane precursors during polycondensation. These studies often calculate indices like proton affinity to gauge bond stability under different pH conditions. rsc.orgresearchgate.net For example, research has shown that the stability of the Si-C bond is dependent on the position of the silyl (B83357) group on the aromatic ring and the reaction environment. rsc.org

Electrophilic cleavage is a common reaction pathway where an electrophile attacks the ipso-carbon of the aromatic ring, leading to the displacement of the silyl group. nih.gov The efficiency of this cleavage is often enhanced by electron-donating groups on the aryl ring. nih.gov Conversely, cleavage under basic conditions can also occur, particularly with strongly electron-deficient triarylsilanes. nih.gov A facile method for the protodesilylation (cleavage of the Ar-Si bond) of various aryl trimethylsilanes has been demonstrated using montmorillonite (B579905) KSF clay, which acts as a solid acid catalyst, highlighting an environmentally benign approach to Si-C bond cleavage. nih.gov

Nucleophilic and Electrophilic Reactivity at the Silicon Center

The silicon atom in this compound, being less electronegative than carbon, is an electrophilic center. It is susceptible to nucleophilic attack, a characteristic reaction of many organosilicon compounds. libretexts.orgvu.nl This process typically proceeds through a mechanism involving a hypervalent, pentacoordinate silicon intermediate. acs.org The formation of these intermediates is a key feature distinguishing the substitution chemistry of silicon from that of carbon. libretexts.org The reaction of triarylsilanes with organolithium reagents like methyllithium (B1224462) is a classic example of nucleophilic substitution at the silicon center. nih.govacs.org The rate and facility of this nucleophilic attack can be influenced by the steric bulk and electronic nature of the substituents on the silicon atom.

Electrophilic reactivity in arylsilanes often involves the aromatic rings rather than direct attack at the silicon center. However, processes that are catalytic and involve electrophilic activation of silicon have been developed. For instance, certain catalysts can activate Si-H bonds by imparting electrophilic character to the silicon atom, which is a key step in many hydrosilation reactions. nih.gov While this compound does not possess a Si-H bond, the principle of activating the silicon center is relevant to its broader reactivity context. The most prominent electrophilic reaction for arylsilanes is ipso-substitution, where an electrophile replaces the silyl group on the aromatic ring. This reaction underscores the utility of arylsilanes as synthetic intermediates. scholaris.ca

Substituent Effects on Reactivity and Selectivity in Silylation Reactions

Silylation is a process where a silyl group is attached to a molecule. In the context of reactions involving this compound, the electronic effects of its aryl substituents—three electron-donating 4-methylphenyl groups and one unsubstituted phenyl group—play a crucial role in determining its reactivity and the selectivity of its reactions. researchgate.net The methyl groups on the tolyl rings donate electron density through an inductive effect and hyperconjugation, making the attached aromatic rings and, to some extent, the silicon center more electron-rich compared to tetraphenylsilane (B94826).

The Hammett equation is a powerful tool in physical organic chemistry for quantifying the influence of substituents on the reactivity of aromatic compounds. wikipedia.orglibretexts.org It relates reaction rates (k) or equilibrium constants (K) of a substituted species to a reference reaction through the equation: log(k/k₀) = σρ or log(K/K₀) = σρ, where k₀ and K₀ are the constants for the unsubstituted reactant, σ is the substituent constant, and ρ is the reaction constant. wikipedia.org

Hammett analysis has been applied to various reactions of arylsilanes to elucidate their mechanisms. nih.govworktribe.com For example, in the palladium-catalyzed allyl-aryl coupling of aryl siloxanes, a positive ρ value was obtained, indicating that the reaction rate is enhanced by electron-withdrawing groups. This suggests the buildup of negative charge in the transition state, which is consistent with either transmetalation or reductive elimination being the rate-determining step. nih.gov For this compound, the 4-methyl substituent has a negative Hammett σₚ value, signifying its electron-donating nature.

Table 1: Hammett Substituent Constants (σ)

| Substituent | σ_meta | σ_para |

|---|---|---|

| -H | 0.00 | 0.00 |

| -CH₃ | -0.07 | -0.17 |

| -OCH₃ | 0.12 | -0.27 |

| -Cl | 0.37 | 0.23 |

| -CN | 0.56 | 0.66 |

| -NO₂ | 0.71 | 0.78 |

This table presents standard Hammett constants for common substituents to provide context for the electronic effect of the methyl group.

The electronic nature of substituents on the aryl rings directly correlates with the reaction rates and selectivity in many arylsilane reactions. The three electron-donating methyl groups in this compound increase the electron density of the molecule. This has predictable consequences for certain reaction types.

In electrophilic aromatic substitution reactions, particularly ipso-substitution where the Si-C bond is cleaved, electron-donating groups are known to accelerate the reaction. nih.gov Therefore, the tolyl groups in this compound would be expected to be more susceptible to electrophilic cleavage than the phenyl group.

Studies on the oxidation of arylsilanes have also revealed a sensitivity to electronic effects. acs.org Similarly, in gold-catalyzed arylation reactions using arylsilanes, a Hammett analysis showed a negative ρ value (ρ = -1.6), indicating that electron-donating groups on the arylsilane accelerate the reaction. worktribe.com This is consistent with a mechanism where the arylsilane acts as the nucleophilic partner in the key bond-forming step. The correlation was found to be better with standard σ values rather than σ⁺, suggesting a lack of direct resonance interaction between the substituent and the reaction center in the transition state. worktribe.com The reactivity of acenes has also been shown to correlate strongly with their HOMO energy levels, which are modulated by electron-donating or electron-withdrawing substituents. rsc.org

Radical Reaction Pathways Involving Triarylsilanes

Radical reactions proceed via a chain mechanism that consists of three main stages: initiation, propagation, and termination. youtube.comlibretexts.org Initiation involves the formation of radical species, typically through homolytic cleavage of a weak bond by heat or light. libretexts.org In the propagation phase, a radical reacts with a stable molecule to produce a new radical, continuing the chain. libretexts.org Termination occurs when two radicals combine to form a non-radical species. youtube.comlibretexts.org

Triarylsilanes can participate in radical reactions. For example, tris(trimethylsilyl)silane (B43935) is a well-known radical-based reducing agent that operates via a silyl radical. nih.gov The silyl radical can add to double bonds or abstract atoms to propagate a radical chain. nih.gov While this compound is not a silane (B1218182) hydride, radical pathways can still be relevant under specific conditions. For instance, high temperatures can induce homolytic cleavage of a silicon-carbon bond, generating a triaryl-silyl radical and an aryl radical. A study on the thermal decomposition of tetraphenylsilane concluded that the primary step involves the elimination of a phenyl radical. dtic.mil This phenyl radical can then attack a parent silane molecule, leading to a cascade of radical reactions. dtic.mil

Thermal and Photochemical Reactivity of this compound

The thermal stability and decomposition pathways of arylsilanes are highly dependent on their substitution pattern. A kinetic study of the thermal decomposition of various phenylsilanes revealed different mechanisms. dtic.mil Phenylhydrosilanes were found to decompose via a bimolecular redistribution reaction, whereas the decomposition of tetraphenylsilane and phenylmethylsilanes proceeded through free-radical mechanisms. The decomposition of tetraphenylsilane was initiated by the homolytic cleavage of a Si-C bond to produce a phenyl radical. dtic.mil Given this precedent, the thermal decomposition of this compound would likely also proceed via a radical pathway, involving the cleavage of either a silicon-phenyl or a silicon-tolyl bond at high temperatures.

Photochemistry involves chemical reactions initiated by the absorption of light. youtube.com Arylsilanes can undergo photochemical reactions, often initiated by the absorption of UV light. acs.org This can lead to the homolytic cleavage of the Si-C bond, generating silyl and aryl radicals. acs.orgnih.gov These highly reactive radical intermediates can then engage in a variety of subsequent reactions, such as hydrogen abstraction or addition to unsaturated systems. The specific wavelength of light can be crucial for selectivity in photochemical reactions. youtube.com The photochemical decomposition of phenylsilane (B129415) has been investigated, showing that it can lead to the formation of SiH₂ and subsequent deposition of amorphous silicon. acs.org For this compound, irradiation with UV light could similarly be expected to induce cleavage of the Si-aryl bonds, opening pathways to radical-mediated transformations.

Electronic Structure and Advanced Spectroscopic Characterization

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are powerful tools for predicting the molecular and electronic properties of compounds. For Tris(4-methylphenyl)(phenyl)silane, these calculations provide insights into the distribution of electrons and the energies of the frontier molecular orbitals, which are crucial for understanding its reactivity and photophysical properties.

At present, specific quantum chemical calculations detailing the precise HOMO and LUMO energy levels for this compound are not widely available in published literature. However, based on the general principles of related organosilane compounds, it can be inferred that the HOMO would be primarily localized on the electron-rich aromatic rings (the phenyl and p-tolyl groups), while the LUMO would likely have significant contributions from the silicon atom and the antibonding orbitals of the aromatic systems. The energy gap between the HOMO and LUMO is a critical parameter that influences the electronic absorption and emission properties of the molecule.

High-Resolution Spectroscopic Techniques for Structural Elucidation

The precise structure of this compound can be confirmed through a combination of high-resolution spectroscopic techniques. Each method provides unique information about the connectivity and chemical environment of the atoms within the molecule.

Specific NMR data for this compound is not currently available in the public domain. However, predicted chemical shifts can be estimated based on the structure:

¹H NMR: One would expect to observe signals in the aromatic region corresponding to the protons of the phenyl and p-tolyl groups. The methyl protons of the tolyl groups would appear as a distinct singlet in the upfield region.

¹³C NMR: The spectrum would show distinct signals for the different carbon environments: the methyl carbons, the aromatic carbons of the phenyl and tolyl groups (including the ipso-carbons attached to silicon), and the quaternary aromatic carbons.

²⁹Si NMR: A single resonance would be expected, with a chemical shift characteristic of a tetra-substituted silicon atom in an organosilane. The precise shift would provide insight into the electronic environment around the silicon nucleus.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift Range (ppm) |

| ¹H | Aromatic protons: ~7.0-7.8; Methyl protons: ~2.3-2.5 |

| ¹³C | Methyl carbons: ~20-25; Aromatic carbons: ~125-140 |

| ²⁹Si | ~ -10 to -30 |

Note: These are estimated values and actual experimental data may vary.

While specific mass spectrometry data for this compound is not published, the expected results can be described.

GC-MS: Gas Chromatography-Mass Spectrometry would be used to determine the purity of the compound and its retention time. The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

HRMS: High-Resolution Mass Spectrometry would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental composition.

Tandem MS (MS/MS): This technique would involve the fragmentation of the molecular ion to provide structural information. Characteristic fragmentation patterns would include the loss of phenyl or tolyl groups.

Table 2: Predicted Mass Spectrometry Data for this compound

| Technique | Expected Information |

| GC-MS | Retention time and molecular ion peak |

| HRMS | Exact mass and elemental formula confirmation |

| Tandem MS | Fragmentation pattern confirming the connectivity |

Photophysical Properties and Luminescence Studies

Absorption and Emission Spectroscopy (e.g., UV-Vis, Fluorescence, Phosphorescence)

No specific absorption or emission data for this compound has been found in the reviewed literature.

Luminescence Quantum Yields and Excited State Lifetimes

Quantitative data on the luminescence quantum yields and excited-state lifetimes for this compound are not available.

Mechanisms of Electronic Excitation and Relaxation

A detailed analysis of the mechanisms of electronic excitation and relaxation, including the specific transitions involved (e.g., π-π, n-π) and the pathways for internal conversion and intersystem crossing, cannot be provided without experimental or computational data.

Vibrational Spectroscopy for Conformational Analysis (e.g., Raman, FTIR)

Specific FTIR and Raman spectral data, including peak assignments for the vibrational modes of this compound, are not documented in the available scientific literature. Such data would be essential for a detailed conformational analysis.

Computational Chemistry and Theoretical Modeling of Tris 4 Methylphenyl Phenyl Silane

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly well-suited for studying medium to large-sized molecules like Tris(4-methylphenyl)(phenyl)silane.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For a flexible molecule like this compound, with multiple rotatable bonds, this involves exploring its conformational landscape to identify the global minimum energy structure and other low-energy conformers.

The central silicon atom in this compound is tetrahedrally coordinated, bonded to one phenyl group and three 4-methylphenyl (tolyl) groups. The rotation of these aryl groups around the Si-C bonds gives rise to a complex potential energy surface with numerous possible conformations. These conformations are typically characterized by the dihedral angles between the planes of the phenyl and tolyl rings.

While specific DFT studies on this compound are not abundant in the literature, extensive research on the closely related tetraphenylsilane (B94826) provides valuable insights. In tetraphenylsilane, the four phenyl groups are arranged in a propeller-like fashion, and the molecule often adopts a high-symmetry (S4) conformation in the gas phase. It is expected that this compound would exhibit a similar, albeit lower symmetry, propeller-like arrangement of its aryl groups. The presence of the methyl groups on the tolyl rings can introduce additional steric interactions that may influence the preferred rotational angles of the rings.

DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-31G*, are used to perform geometry optimization. mdpi.com The process involves starting with an initial guess for the molecular geometry and iteratively adjusting the atomic coordinates to minimize the total electronic energy of the system. The result is a set of optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, that correspond to a stable conformation on the potential energy surface.

Table 1: Representative Calculated Geometric Parameters for Tetra-Aryl Silanes (using Tetraphenylsilane as a model)

| Parameter | Calculated Value (B3LYP/6-31G*) |

| Si-C bond length (Å) | 1.88 - 1.90 |

| C-Si-C bond angle (°) | 108 - 111 |

| Phenyl ring C-C bond length (Å) | 1.39 - 1.41 |

| Phenyl ring C-H bond length (Å) | 1.08 - 1.09 |

Note: These are typical values for tetraphenylsilane and are expected to be similar for this compound. Specific values would require a dedicated computational study.

Once the optimized geometry is obtained, DFT can be used to predict a wide range of spectroscopic and electronic properties.

Spectroscopic Parameters:

Vibrational Frequencies: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in its infrared (IR) and Raman spectra. By analyzing the normal modes of vibration, specific spectral features can be assigned to the stretching and bending motions of particular bonds or functional groups within the molecule. This can be a powerful tool for interpreting experimental spectra. For this compound, one would expect to see characteristic peaks for the Si-C stretching vibrations, as well as the various modes of the phenyl and tolyl rings.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. DFT methods, particularly those incorporating Gauge-Including Atomic Orbitals (GIAO), can provide theoretical predictions of NMR chemical shifts (¹H, ¹³C, ²⁹Si). Comparing these calculated shifts with experimental data can aid in the structural elucidation and assignment of resonances.

Electronic Properties: The electronic structure of a molecule governs its reactivity and optical properties. DFT provides access to key electronic parameters:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic behavior. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and its electronic excitation energy. For this compound, the HOMO is expected to be localized on the electron-rich aryl groups, while the LUMO may have contributions from the silicon atom and the antibonding orbitals of the aromatic rings.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around a molecule. It highlights regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), offering insights into how the molecule will interact with other species.

Table 2: Representative Calculated Electronic Properties for Tetra-Aryl Silanes (using Tetraphenylsilane as a model)

| Property | Calculated Value |

| HOMO Energy (eV) | -6.5 to -7.0 |

| LUMO Energy (eV) | -0.5 to -1.0 |

| HOMO-LUMO Gap (eV) | 5.5 to 6.5 |

Note: These are typical values for tetraphenylsilane and are expected to be similar for this compound. The methyl groups on the tolyl rings may slightly alter these values due to their electron-donating nature.

DFT is a powerful tool for investigating chemical reactions. It can be used to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.

For this compound, DFT could be employed to study various reactions, such as its oxidation or its behavior as a precursor in materials synthesis. For example, in a hypothetical oxidation reaction, DFT could be used to:

Model the approach of an oxidizing agent to the silane (B1218182).

Calculate the structure and energy of the transition state for the bond-breaking and bond-forming steps.

Determine the reaction mechanism, whether it proceeds through a concerted or stepwise pathway.

Calculate the activation energy of the reaction, which is related to the reaction rate.

Computational studies on the oxidation of related poly(arylsilane)s have shown that the reaction can be initiated by the addition of oxygen to the phenyl groups. acs.org A similar approach could be applied to understand the reactivity of this compound.

Molecular Dynamics Simulations for Dynamic Behavior

While DFT and other electronic structure methods provide a static picture of a molecule at its minimum energy geometry, molecules are in constant motion at any finite temperature. Molecular Dynamics (MD) simulations are used to study this dynamic behavior.

MD simulations solve Newton's equations of motion for a system of atoms, with the forces between the atoms described by a force field. A force field is a set of empirical potential energy functions that describe the bond stretching, angle bending, torsional rotations, and non-bonded interactions within the molecule.

For this compound, an MD simulation could provide insights into:

Conformational Dynamics: How the phenyl and tolyl groups rotate and flex over time.

Intermolecular Interactions: How multiple molecules of this compound interact with each other in the liquid or solid state.

Solvation Effects: How the presence of a solvent affects the conformation and dynamics of the molecule.

Machine Learning Approaches in Organosilane Design and Prediction

In recent years, machine learning (ML) has emerged as a powerful tool in chemistry and materials science. ML models can be trained on large datasets of known molecules and their properties to predict the properties of new, uncharacterized molecules with high speed and accuracy.

For organosilanes, ML could be applied to:

Predict Properties: An ML model could be trained on a database of calculated or experimental properties of various organosilanes (e.g., HOMO-LUMO gap, solubility, thermal stability) and then used to predict these properties for new candidate molecules like derivatives of this compound.

Accelerate Discovery: By rapidly screening large virtual libraries of molecules, ML can help to identify promising candidates for specific applications, such as new materials for electronics or catalysis. This can significantly accelerate the discovery and design of new organosilane compounds with desired functionalities.

While the application of ML to this specific class of organosilanes is still in its early stages, the general success of ML in materials informatics suggests that it holds great promise for the future of organosilane research. tandfonline.com

Applications in Advanced Materials Science and Engineering

Organic Electronics and Optoelectronics

The rigid and sterically bulky nature of tetra-aryl silane (B1218182) derivatives makes them highly suitable for use in organic electronic and optoelectronic devices. These properties help in forming stable, amorphous thin films, a crucial requirement for the fabrication of reliable Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).

Charge Transport Materials in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

In OLEDs and OPVs, efficient charge transport is fundamental to device performance. Materials must facilitate the movement of holes and electrons from the electrodes to the emissive layer where they recombine. While materials purely designed for charge transport are common, the trend is towards developing materials that combine multiple functions, such as host and transport capabilities. The molecular structure of tetra-aryl silanes can be tuned to balance hole and electron transport, making them effective as ambipolar materials. noctiluca.eu This balanced transport is critical for confining the charge recombination zone within the emissive layer, thereby maximizing the efficiency of light emission or charge separation. The selection of well-matched charge transport materials is essential for optimizing device performance, including luminance, efficiency, and lifetime. mdpi.com

Host Materials for Emissive Layers in OLEDs

One of the most promising applications for tetra-aryl silane derivatives is as host materials in the emissive layer of phosphorescent OLEDs (PhOLEDs). The host material forms a solid matrix for a small percentage of guest phosphorescent emitter molecules. An effective host must have a high triplet energy to ensure efficient energy transfer to the guest emitter and to prevent exciton (B1674681) quenching. noctiluca.eu The bulky tetraphenylsilane (B94826) moiety helps to prevent the close packing of emitter molecules, which mitigates concentration-quenching effects and allows for high device efficiency.

Research on 9-(4-triphenylsilanyl-(1,1′,4,1′′)-terphenyl-4′′-yl)-9H-carbazole (TSTC), a material containing a tetraphenylsilane group, demonstrates the effectiveness of this molecular design. When used as a host for a green phosphorescent emitter, it achieved remarkable performance, as detailed in the table below. researchgate.net

| Device Parameter | Value | Reference |

| Host Material | 9-(4-triphenylsilanyl-(1,1′,4,1′′)-terphenyl-4′′-yl)-9H-carbazole (TSTC) | researchgate.net |

| Maximum External Quantum Efficiency | 19.8% | researchgate.net |

| Maximum Power Efficiency | 59.4 lm/W | researchgate.net |

| Operational Half-Lifetime (at 100 cd/m²) | 160,000 hours | researchgate.net |

The high thermal and chemical stability conferred by the silane core contributes to the exceptional operational lifetime of the device. researchgate.net

Catalysis

The field of catalysis often utilizes organometallic compounds where ligands play a crucial role in determining the catalyst's activity and selectivity. Organosilanes, including aryl silanes, can be functionalized to serve as or be part of ligand systems.

Ligands in Homogeneous and Heterogeneous Catalysis

In homogeneous catalysis, the catalyst is in the same phase as the reactants, often as a metal complex dissolved in a solvent. The ligands attached to the metal center are critical for performance. Silane-based structures can be used to create complex, sterically demanding ligands. For example, tripodal phosphine (B1218219) ligands based on a central silicon atom, such as HSi(o-C6H4CH2PPh2)3, have been synthesized. rsc.org These ligands coordinate to a metal center (e.g., Nickel) through their phosphine arms, creating a specific geometric environment that can facilitate catalytic reactions like hydroboration. rsc.org The ability to create well-defined, tunable, and stable ligand structures makes silanes a valuable component in the design of advanced catalysts for both homogeneous and heterogeneous systems. researchgate.netfiveable.me

Organocatalytic Functions of Silane Derivatives

Beyond their role in metal-based catalysis, some silane derivatives can function as organocatalysts, particularly in reduction reactions. The reactivity of the silicon-hydride (Si-H) bond is central to this function. While Tris(4-methylphenyl)(phenyl)silane does not possess a reactive Si-H bond, its parent compound, Tri-p-tolylsilane, does. This Si-H moiety can act as a hydride donor. In certain reactions, the interaction of an oxygen atom from a substrate (like an aldehyde) with the silicon atom of the ligand can facilitate catalytic processes. rsc.org This highlights the potential for silane derivatives to play a direct role in the catalytic cycle, activating substrates and enabling chemical transformations without a metal center.

Supramolecular Chemistry and Self-Assembly

The rigid, three-dimensional, and aromatic nature of this compound makes it an interesting candidate for studies in supramolecular chemistry, where non-covalent interactions govern the formation of larger, ordered structures.

Host-guest chemistry involves the complexation of a smaller "guest" molecule within a larger "host" molecule. While specific host-guest complexes involving this compound are not extensively documented, the general class of triarylsilane and tetra-arylsilane scaffolds possesses features conducive to forming such assemblies.

Silanes are well-known for their ability to form self-assembled monolayers (SAMs) on hydroxyl-terminated surfaces like silicon oxide. mpg.de This process typically involves the reaction of a reactive group on the silane (such as a chloride or an alkoxy group) with the surface hydroxyls to form stable Si-O-substrate covalent bonds. mpg.de

Although this compound possesses a Si-H bond, which is less reactive for this purpose than chlorosilanes or alkoxysilanes, its derivatives could be designed for self-assembly. The primary factor influencing the formation of ordered structures from this molecule would be the immense steric bulk of the four aryl groups. Unlike long-chain alkylsilanes that pack tightly to form dense, ordered monolayers, the bulky, non-planar structure of the tris(4-methylphenyl)phenylsilyl group would likely lead to the formation of more porous and less ordered films. The packing of these bulky groups would be governed by a complex interplay of intermolecular forces and the drive to minimize steric repulsion, a principle seen in the assembly of other complex molecules like triphenylene (B110318) silanes. researchgate.net

Polymer Science and Materials Engineering

The incorporation of silicon and aromatic groups into polymers is a well-established strategy for enhancing their properties. This compound offers a unique combination of both.

The presence of a single reactive Si-H bond allows this compound to act as a monomer in certain types of polymerization.

Dehydrocoupling Polymerization: In the presence of suitable catalysts, the Si-H group can react with other functional groups (like alcohols or other silanes) to eliminate hydrogen gas and form new covalent bonds, leading to a polymer chain.

Chain-Terminating or Branching Agent: Due to having only one reactive site, its primary role in polymerization would likely be as a chain-terminating agent, used to control the molecular weight of a growing polymer chain. Alternatively, if copolymerized with monomers having two or more reactive sites, its bulky structure would act as a branching point, leading to polymers with a complex, non-linear architecture.

The resulting polymers would be characterized by high rigidity, thermal stability, and a high refractive index, properties imparted by the bulky aromatic side groups.

Incorporating this compound as an additive or co-monomer can significantly modify the properties of base polymers. The introduction of phenyl groups into polysiloxanes is known to increase the material's glass transition temperature and improve thermal stability. mdpi.com

By blending or copolymerizing this bulky silane into a polymer matrix (e.g., silicones, polycarbonates, or polyolefins), the following property enhancements could be expected:

Thermal Stability: The aromatic rings are more thermally stable than aliphatic chains, increasing the decomposition temperature of the final material.

Mechanical Properties: The rigid and bulky nature of the silyl (B83357) group can increase the stiffness and hardness of the polymer.

Hydrophobicity: The large, nonpolar aromatic structure would increase the water-repellency of a material's surface.

The table below summarizes the potential applications based on the compound's structural features.

| Application Area | Key Structural Feature | Potential Role / Function |

| Organic Transformations | Si-H Bond | Hydrosilylation Reagent, Reducing Agent |

| Supramolecular Chemistry | Bulky Aromatic Scaffold | Host for small guest molecules in crystal lattices |

| Surface Science | Sterically Hindered Structure | Formation of porous, self-assembled films (as a derivative) |

| Polymer Synthesis | Si-H Bond | Monomer for branched polymers, Chain-terminator |

| Materials Engineering | Rigid Aromatic Groups | Additive to enhance thermal stability and refractive index |

Development of Chemical Sensors and Biosensors

There is currently no available research detailing the application of this compound in the development of chemical or biosensors. The fundamental principles of chemical and biosensor design often rely on materials that exhibit a measurable response to a specific analyte or biological event. This can include changes in fluorescence, conductivity, or mass. While the phenyl and methylphenyl groups of the compound could theoretically be functionalized to interact with specific molecules, no studies have been published that demonstrate or explore this potential for sensing applications.

Nanoscience and Nanomaterials Integration

Similarly, the integration of this compound into the fields of nanoscience and nanomaterials is not described in the current body of scientific literature. The use of organosilanes in nanotechnology can involve their role as precursors for silicon-based nanoparticles, as surface modification agents to improve the dispersion and properties of nanomaterials, or as components in nanoscale electronic devices. However, no research has specifically identified this compound as a component or precursor in the synthesis or application of nanomaterials.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Strategies

Current synthetic routes to Tris(4-methylphenyl)(phenyl)silane and other tetraarylsilanes often rely on established methods like Grignard reactions. A common laboratory-scale synthesis involves the reaction of phenyltrichlorosilane (B1630512) with an excess of p-tolylmagnesium bromide. While effective, the focus of future research is shifting towards the development of more sustainable and efficient catalytic strategies.

Emerging synthetic methodologies for arylsilanes include:

Transition-Metal Catalyzed Cross-Coupling Reactions: Palladium organic-chemistry.orgorganic-chemistry.org, nickel organic-chemistry.org, and iron-catalyzed organic-chemistry.org cross-coupling reactions are being explored to form the crucial silicon-carbon bonds. These methods offer the potential for milder reaction conditions and greater functional group tolerance.

Dehydrogenative Coupling: The direct dehydrogenative coupling of arenes and hydrosilanes presents an atom-economical route to arylsilanes. acs.org This approach avoids the need for pre-functionalized starting materials, reducing waste and simplifying synthetic procedures.

Green Solvents and Catalysts: A significant push is towards the use of environmentally benign solvents and earth-abundant metal catalysts to reduce the environmental impact of synthesis. researchgate.net The development of a circular economy around hydrosilylation reactions, where byproducts are repurposed, is also a key area of investigation.

These novel strategies aim to provide more efficient, cost-effective, and environmentally friendly pathways to this compound and its derivatives, facilitating their broader application.

Exploration of Unconventional Electronic and Photophysical Properties

The unique electronic structure of this compound, arising from the interaction of the σ-orbitals of the silicon-carbon bonds with the π-systems of the aromatic rings, makes it a compelling candidate for applications in organic electronics. Future research will focus on a detailed exploration of its electronic and photophysical properties.

Key areas of investigation include:

Hole-Transporting Materials: Arylsilanes are being investigated as hole-transporting materials (HTMs) in organic light-emitting diodes (OLEDs) and perovskite solar cells. The tetrahedral structure of compounds like this compound can prevent strong intermolecular interactions, which is beneficial for maintaining high photoluminescence efficiency in the solid state.

Luminescent Properties: The photoluminescent properties of arylsilanes are of significant interest. Research into the fluorescence and phosphorescence of compounds like this compound will help to understand their potential as emitters in lighting and display technologies. Studies on related mixed phenyl- and p-biphenylyl-substituted silanes have shown promising luminescent properties under various excitation sources. dtic.mil

Modulation of Electronic Properties: The electronic properties of the core silane (B1218182) can be tuned by introducing different substituents on the aryl rings. The electron-donating methyl groups on the tolyl substituents in this compound influence its electronic characteristics. Future work will likely involve synthesizing derivatives with various electron-donating and electron-withdrawing groups to precisely control the HOMO and LUMO energy levels for specific electronic applications.

While specific experimental data for this compound is still emerging, the properties of analogous arylsilanes provide a strong indication of its potential.

Table 1: Representative Electronic Properties of Analogous Arylsilane Compounds

| Compound/Material | HOMO (eV) | LUMO (eV) | Application |

| TPE (tetra-triphenylamine) | -4.99 | -2.22 | Hole-Transport Material |

| PTAA (poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine]) | -5.2 | - | Hole-Transport Material |

| Spiro-OMeTAD | - | - | Hole-Transport Material |

This table presents data for well-known hole-transport materials to provide context for the potential electronic properties of this compound.

Integration into Hybrid Organic-Inorganic Material Systems

The creation of hybrid organic-inorganic materials offers a pathway to combine the desirable properties of both material classes, such as the processability and functionality of organic molecules with the stability and robustness of inorganic frameworks. Silanes are ideal candidates for this purpose due to their ability to bridge the organic and inorganic domains.

Future research in this area will focus on:

Sol-Gel Processes: The sol-gel method is a versatile technique for preparing hybrid materials at low temperatures. researchgate.netrsc.orgresearchgate.netjim.org.cn this compound, potentially with hydrolyzable groups introduced onto the phenyl or tolyl rings, could serve as a precursor in sol-gel synthesis to create novel hybrid glasses and ceramics with tailored optical and electronic properties.

Silane Coupling Agents: While not a traditional coupling agent, functionalized derivatives of this compound could be designed to act as advanced coupling agents. These would offer a rigid, three-dimensional organic component to modify the interface between organic polymers and inorganic fillers, enhancing the mechanical and thermal properties of composite materials.

Functionalized Surfaces: The organic functionalization of inorganic surfaces, such as silica, with arylsilanes is a promising route to new hybrid materials. researchgate.net this compound could be used to create surfaces with specific functionalities for applications in chromatography, sensing, and catalysis.

The integration of this bulky, well-defined silane into hybrid materials is expected to lead to materials with unique morphologies and enhanced performance characteristics.

Sustainable and Scalable Production Methods for Industrial Applications

For this compound to find widespread industrial use, the development of sustainable and scalable production methods is crucial. Current laboratory-scale syntheses, while effective for research purposes, may not be economically viable or environmentally friendly for large-scale production.

Future research will address:

Process Intensification: This involves developing more efficient and compact production processes. This could include flow chemistry, where reactions are carried out in continuous-flow reactors, offering better control over reaction parameters and potentially higher yields and purity.

Catalyst Recycling: For catalytic syntheses, the ability to recover and reuse the catalyst is essential for reducing costs and minimizing waste. Research into heterogeneous catalysts or catalysts immobilized on solid supports will be important.

Alternative Feedstocks: Investigating the use of more sustainable and readily available starting materials will be a key aspect of greening the production process.

The successful development of such methods will be a critical step in translating the promising properties of this compound into real-world applications.

Unexplored Catalytic and Supramolecular Functions of this compound

The unique three-dimensional structure and electronic properties of this compound suggest that it may possess currently unexplored catalytic and supramolecular functions.

Future research in these areas could include:

Catalysis: While silanes are often used as reagents in reductions wikipedia.org, the potential of tetraarylsilanes as catalysts or catalyst ligands is an emerging area. The steric bulk of the tolyl and phenyl groups could be exploited to create specific binding pockets for catalytic transformations. Furthermore, the silicon center could potentially participate in catalytic cycles.

Supramolecular Chemistry: The well-defined shape and potential for functionalization make this compound an attractive building block for supramolecular chemistry. researchgate.netrsc.orgrsc.org By introducing recognition motifs onto the aromatic rings, it could be used to construct complex, self-assembled architectures such as cages, capsules, and polymers with applications in sensing, molecular recognition, and drug delivery. The synthesis of related functionalized tris(4-(pyridine-4-vinyl)phenyl)methylsilane highlights the potential for creating rigid ligands for metal-organic frameworks (MOFs) and other supramolecular structures. eurjchem.com

The exploration of these novel functions could open up entirely new fields of application for this versatile molecule.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Tris(4-methylphenyl)(phenyl)silane with high purity?

- Methodology :

- Use inert atmosphere (N₂/Ar) and dry solvents to prevent hydrolysis of the silane precursor.

- Employ low-temperature reactions (e.g., -78°C for lithiation steps) to control side reactions, as demonstrated in analogous tris(aryl)silane syntheses .

- Purify via column chromatography or recrystallization, and verify purity using GC or HPLC (>98% purity threshold) .

- Key Data : NMR (¹H, ¹³C, ²⁹Si) and elemental analysis are critical for structural confirmation .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Identify aromatic proton environments and substituent effects (e.g., δ 7.1–8.5 ppm for aryl groups) .

- ²⁹Si NMR : Confirm silicon bonding environment (e.g., δ 0.79 ppm for methyl-silane coupling) .

- X-ray crystallography : Resolve steric effects from bulky aryl groups and confirm bond angles/distances .

- Validation : Cross-reference with elemental analysis (C, H, N) and mass spectrometry (e.g., m/z 645 for related silanes) .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the reactivity of this compound in Pd-catalyzed cross-coupling?

- Methodology :

- Compare reaction rates with silanes bearing electron-donating (e.g., -OMe) vs. electron-withdrawing groups (e.g., -CF₃) using kinetic studies .

- Computational modeling (DFT) to analyze inductive effects on Si–H bond activation and Pd(0) oxidative addition .

Q. How can researchers resolve discrepancies in catalytic activity data for this compound across different studies?

- Methodology :

- Standardize reaction conditions (solvent, temperature, catalyst loading) to isolate silane-specific effects .

- Conduct control experiments to rule out impurities (e.g., residual Li salts from synthesis) .

Q. What strategies optimize the use of this compound in supramolecular assemblies or MOFs?

- Methodology :

- Functionalize aryl groups with pyridine or boronic acid moieties to enhance coordination or self-assembly properties .

- Use X-ray crystallography to analyze packing efficiency and non-covalent interactions (e.g., π-π stacking) .

Data Analysis and Contradiction Management

Q. How should researchers interpret conflicting thermal stability data for this compound derivatives?

- Methodology :

- Perform thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres to differentiate decomposition pathways .

- Compare DSC data to identify polymorphic transitions or impurities affecting stability .

Q. What experimental designs validate the electronic effects of aryl substituents on silane reactivity?

- Methodology :

- Synthesize analogs with para-substituted aryl groups (e.g., -NO₂, -NH₂) and measure Hammett parameters .

- Use cyclic voltammetry to correlate substituent electronics with redox potentials .

Tables for Key Comparisons

| Substituent | Reactivity in Pd(0) Cross-Coupling | Thermal Stability (°C) |

|---|---|---|

| 4-Methylphenyl | Moderate | 120–125 |

| Phenyl | Low | 130–135 |

| 4-Methoxyphenyl | High | 110–115 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.